N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
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Overview
Description
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a complex organic compound that features a furan ring, a benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl chloride under controlled conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine .
Scientific Research Applications
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its potential cognitive-enhancing properties.
N-(1-((Furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Used in drug discovery and development.
Uniqueness
N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO4S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m0/s1 |
InChI Key |
GMFIHQHJCPHFLG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
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